molecular formula C12H13NO B6163988 3-(2-methyl-1H-indol-3-yl)propanal CAS No. 343773-93-3

3-(2-methyl-1H-indol-3-yl)propanal

Cat. No. B6163988
CAS RN: 343773-93-3
M. Wt: 187.2
InChI Key:
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Description

“3-(2-methyl-1H-indol-3-yl)propanal” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “3-(2-methyl-1H-indol-3-yl)propanal” were not found, similar indole derivatives have been synthesized for various purposes. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of “3-(2-methyl-1H-indol-3-yl)propanal” consists of an indole moiety attached to a propanal group . The indole moiety is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

The average mass of “3-(2-methyl-1H-indol-3-yl)propanal” is 173.211 Da and its monoisotopic mass is 173.084061 Da .

Future Directions

Indole derivatives, such as “3-(2-methyl-1H-indol-3-yl)propanal”, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methyl-1H-indol-3-yl)propanal involves the condensation of 2-methyl-1H-indole with propanal in the presence of a suitable catalyst.", "Starting Materials": [ "2-methyl-1H-indole", "propanal", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-indole (1.0 equiv) and propanal (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain the desired product, 3-(2-methyl-1H-indol-3-yl)propanal." ] }

CAS RN

343773-93-3

Product Name

3-(2-methyl-1H-indol-3-yl)propanal

Molecular Formula

C12H13NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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